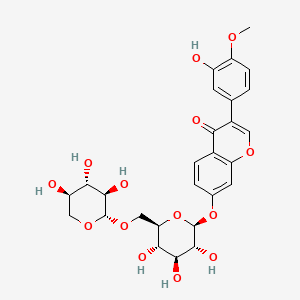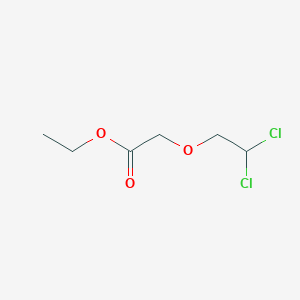![molecular formula C43H77N14O20P3S B12365904 S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane” is a highly complex molecule with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the formation of various intermediates. Each step requires specific reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained. Detailed synthetic routes would typically be found in specialized chemical literature or patents.
Industrial Production Methods: Industrial production of such complex compounds often involves scaling up laboratory procedures. This requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed analysis of reaction pathways would provide insights into the possible products.
Scientific Research Applications
Chemistry: In chemistry, this compound could be used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: In biology, it might be used in studies involving cellular processes or as a probe to investigate specific biochemical pathways.
Medicine: In medicine, the compound could have potential therapeutic applications, such as targeting specific diseases or conditions.
Industry: In industry, it might be used in the development of new materials or as a component in specialized products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can trigger a cascade of biochemical events, leading to the desired effect. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include those with analogous functional groups or structural motifs. Examples might include other nucleoside analogs or phosphonate derivatives.
Properties
Molecular Formula |
C43H77N14O20P3S |
|---|---|
Molecular Weight |
1235.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane |
InChI |
InChI=1S/C43H68N11O20P3S.3H3N/c1-43(2,25-70-77(67,68)74-76(65,66)69-24-30-37(72-75(62,63)64)36(57)42(71-30)53-27-50-35-39(44)48-26-49-40(35)53)38(58)41(59)47-21-19-31(55)46-22-23-78-32(56)16-14-12-10-8-6-4-3-5-7-9-11-13-15-20-45-28-17-18-29(54(60)61)34-33(28)51-73-52-34;;;/h17-18,26-27,30,36-38,42,45,57-58H,3-16,19-25H2,1-2H3,(H,46,55)(H,47,59)(H,65,66)(H,67,68)(H2,44,48,49)(H2,62,63,64);3*1H3/t30-,36+,37?,38+,42-;;;/m1.../s1 |
InChI Key |
FBPTUXYEMIFLQO-JTLWMUCZSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])O.N.N.N |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])O.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12365844.png)



![(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[2-[1-[3-[[(5S)-6-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-6-oxo-5-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylacetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12365873.png)

![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)



![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)

